molecular formula C16H18O3 B12677117 alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol CAS No. 83072-49-5

alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol

Cat. No.: B12677117
CAS No.: 83072-49-5
M. Wt: 258.31 g/mol
InChI Key: YUFBLWYGGOUMMA-UHFFFAOYSA-N
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Description

Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol: is a chemical compound with the molecular formula C16H18O3 . It is characterized by the presence of two benzyl alcohol groups connected by an oxygen atom through methylene bridges. This compound is known for its unique structural properties, which include aromatic rings, hydroxyl groups, and an ether linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol typically involves the reaction of benzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzyl alcohol molecules via an ether bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol is unique due to its combination of aromatic rings, hydroxyl groups, and an ether linkage, which confer distinct chemical and physical properties. This makes it a versatile compound in various applications .

Properties

CAS No.

83072-49-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(2-hydroxy-2-phenylethoxy)-1-phenylethanol

InChI

InChI=1S/C16H18O3/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2

InChI Key

YUFBLWYGGOUMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COCC(C2=CC=CC=C2)O)O

Origin of Product

United States

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